molecular formula C20H22O3 B3023864 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-55-7

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B3023864
CAS No.: 898754-55-7
M. Wt: 310.4 g/mol
InChI Key: UUGAPKWPBAFTID-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898793-76-5) is a propiophenone derivative featuring a 2,6-dimethylphenyl group at the 3-position and a carboethoxy (ethyl ester) substituent at the 4'-position of the benzophenone backbone. Its molecular formula is C₂₀H₂₂O₃, with a molecular weight of 310.387 g/mol . The compound is primarily utilized as a synthetic intermediate or fine chemical in pharmaceutical and agrochemical research, where its ester group serves as a reactive site for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification) .

Properties

IUPAC Name

ethyl 4-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)17-10-8-16(9-11-17)19(21)13-12-18-14(2)6-5-7-15(18)3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGAPKWPBAFTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644781
Record name Ethyl 4-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-55-7
Record name Ethyl 4-[3-(2,6-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone typically involves the reaction of 2,6-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it valuable in creating more complex molecules.

Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various microbial strains.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that it can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).
  • Antitumor Potential : Cytotoxicity assays reveal that it can reduce cell viability in cancer cell lines, such as MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Medicinal Chemistry

The compound is under investigation for its role as a precursor in drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating inflammatory diseases and cancer.

Material Science

In industrial applications, 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Antioxidant Study

A study evaluated the antioxidant capacity of various acetophenone derivatives including this compound. It demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Research

In vitro experiments indicated that this compound significantly reduced the expression levels of TNF-alpha and IL-6 in macrophage cultures stimulated by LPS. This suggests its utility in treating inflammatory diseases.

Antitumor Potential

Research focusing on cytotoxic effects revealed a dose-dependent reduction in cell viability for human cancer cell lines (e.g., MCF-7), indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological systems. The propiophenone moiety can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

(a) 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone
  • Molecular Formula: C₁₈H₁₇NO
  • Molecular Weight : 263.3 g/mol
  • Key Difference: Replaces the carboethoxy group with a cyano (-CN) substituent.
  • Reduced steric bulk compared to the carboethoxy group may improve reactivity in nucleophilic additions. Applications: Lab-scale research (e.g., as a precursor for heterocyclic compounds) .
(b) 4'-Methoxypropiophenone
  • Molecular Formula : C₁₀H₁₂O₂
  • Key Difference : Features a methoxy (-OCH₃) group instead of carboethoxy.
  • Implications :
    • Methoxy is electron-donating, altering electronic effects on the aromatic ring (vs. electron-withdrawing ester).
    • Simpler structure with lower molecular weight; used as an intermediate in drug synthesis (e.g., antihistamines) .

Substituent Position Isomerism

(a) 3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone (CAS 6875-10-1)
  • Key Difference : Methyl groups on the phenyl ring at 2,4-positions (vs. 2,6 in the target compound).
  • Altered steric effects may influence reaction kinetics in catalytic processes .
(b) 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
  • Key Difference: Additional methyl groups at the 2' and 4' positions of the benzophenone ring.
  • Implications: Increased lipophilicity due to additional alkyl groups. Potential applications in materials science (e.g., liquid crystals) .

Agrochemical Analogues: Phenylalanine Derivatives

Compounds like metalaxyl and benalaxyl share the 2,6-dimethylphenyl motif but incorporate alanine-derived backbones:

  • Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine):
    • Use : Systemic fungicide.
    • Comparison : While structurally distinct, the 2,6-dimethylphenyl group is critical for binding to fungal RNA polymerase. The target compound could serve as a precursor for analogous agrochemicals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Primary Applications
4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone C₂₀H₂₂O₃ 310.387 2,6-dimethylphenyl; carboethoxy Synthetic intermediate
4'-Cyano-3-(2,6-dimethylphenyl)propiophenone C₁₈H₁₇NO 263.3 2,6-dimethylphenyl; cyano Lab-scale research
4'-Methoxypropiophenone C₁₀H₁₂O₂ 164.20 Methoxy Pharmaceutical intermediate
3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone C₂₀H₂₂O₃ 310.387 2,4-dimethylphenyl; carboethoxy Isomer studies
Metalaxyl C₁₅H₂₁NO₄ 279.33 2,6-dimethylphenyl; alanine Fungicide

Biological Activity

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H20O3
  • Molecular Weight : 272.33 g/mol

The structure includes a propiophenone core substituted with a carboethoxy group and a dimethylphenyl moiety, which may influence its biological activity.

Research indicates that 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antitumor Activity : Preliminary data indicate potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.

Biological Activity Data

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
CytotoxicityReduces viability of cancer cells

Case Studies and Research Findings

  • Antioxidant Study : A study evaluated the antioxidant capacity of various acetophenone derivatives, including 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. It demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In vitro experiments showed that the compound significantly reduced the expression of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS. This suggests its potential utility in treating inflammatory diseases .
  • Antitumor Potential : A study focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2,6-dimethylphenyl protons at δ 2.3 ppm; carbonyl signals at δ 170–200 ppm) .
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and aryl C-H bending (~800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 324.16) and fragmentation patterns .

Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference. For IR, employ KBr pellets to enhance signal clarity.

How can computational models predict the reactivity of 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone in novel synthetic pathways?

Advanced Research Question

  • Database Integration : Leverage tools like REAXYS and PISTACHIO to map plausible reaction pathways and predict intermediates .
  • Density Functional Theory (DFT) : Calculate activation energies for esterification or acylation steps to identify rate-limiting stages.
  • Machine Learning : Train models on arylpropiophenone datasets to forecast regioselectivity in cross-coupling reactions .

Case Study : A DFT study on analogous 4-methylpropiophenone predicted a 15% higher yield when using ZnCl₂ vs. AlCl₃, aligning with experimental data .

What strategies resolve contradictions in reported biological activity data for arylpropiophenone derivatives?

Advanced Research Question

  • Meta-Analysis : Compare datasets from proteomics (e.g., protein interaction assays) and pharmacological studies to identify confounding variables (e.g., solvent choice) .
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions to mitigate variability.
  • Reproducibility Protocols : Validate conflicting results via independent replication using high-purity reagents (>98%) .

Example : Discrepancies in enzyme inhibition assays for 4’-chloro derivatives were resolved by controlling pH (7.4 ± 0.1) and temperature (37°C) .

What safety protocols are critical when handling 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., propionyl chloride) .
  • Waste Management : Segregate halogenated waste (e.g., AlCl₃ residues) and dispose via certified hazardous waste services .

How does steric hindrance from the 2,6-dimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Steric Effects : The 2,6-dimethyl groups impede electrophilic substitution at the para position, favoring meta-functionalization in Pd-catalyzed couplings .
  • Catalyst Design : Use bulky ligands (e.g., SPhos) to enhance selectivity in Suzuki-Miyaura reactions.
  • Kinetic Studies : Monitor reaction progress via GC-MS to identify steric-driven rate reductions .

Data Insight : Analogous 4-isopropylpropiophenone showed 40% lower reactivity in Buchwald-Hartwig amination vs. unsubstituted derivatives due to steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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